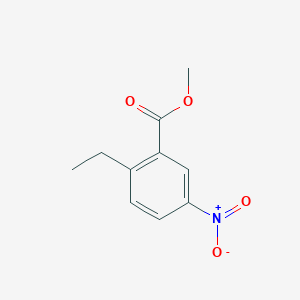

Methyl 2-ethyl-5-nitrobenzoate

Description

The exact mass of the compound Methyl 2-ethyl-5-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-ethyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-ethyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBAWUWFMSIGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103205-48-7 | |

| Record name | methyl 2-ethyl-5-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Mechanistic Evaluation of Methyl 2-ethyl-5-nitrobenzoate: A Technical Guide

Executive Summary

Methyl 2-ethyl-5-nitrobenzoate (CAS: 103205-48-7, MW: 209.20 g/mol ) is a high-value synthetic intermediate utilized extensively in the development of complex pharmaceutical active ingredients (1)[1]. Most notably, it serves as a critical core scaffold in the synthesis of benzofuran-derived EZH2 inhibitors, which are actively investigated for the treatment of non-Hodgkin's lymphoma, diffuse large B-cell lymphoma, and synovial sarcoma (2)[2]. This whitepaper details a highly efficient, two-step synthetic route starting from commercially available 2-ethylbenzoic acid, focusing on the mechanistic causality, regioselectivity, and self-validating experimental protocols required for high-yield isolation.

Fig 1. Two-step synthetic workflow for Methyl 2-ethyl-5-nitrobenzoate.

Mechanistic Rationale & Retrosynthetic Analysis

The success of this synthetic route relies entirely on the predictable regioselectivity of Electrophilic Aromatic Substitution (EAS). When a benzene ring is disubstituted, the orientation of an incoming electrophile is dictated by the combined directing effects of the existing groups (3)[3].

In 2-ethylbenzoic acid:

-

The Ethyl Group (C2): Acts as an electron-donating group via hyperconjugation, activating the ring and directing the incoming nitronium ion ( NO2+ ) to the ortho (C3) and para (C5) positions.

-

The Carboxyl Group (C1): Acts as an electron-withdrawing group via resonance, deactivating the ring and directing the electrophile to the meta positions (C3 and C5).

Because both substituents independently direct the electrophile to positions C3 and C5, their directing effects are synergistic (reinforcing) [3]. However, position C3 is flanked by both the bulky ethyl group and the carboxyl group. The severe steric hindrance at C3 kinetically and thermodynamically funnels the substitution almost exclusively to the unhindered C5 position, yielding 2-ethyl-5-nitrobenzoic acid.

Fig 2. Synergistic directing effects governing regioselective nitration at C5.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each step in real-time.

Phase 1: Regioselective Nitration of 2-Ethylbenzoic Acid

Objective: Introduce a nitro group at C5 while preventing the oxidative cleavage of the sensitive ethyl side-chain.

-

Preparation & Dissolution: Charge a dry, round-bottom flask with concentrated H2SO4 (5.0 volumes) and cool to 0 °C using an ice-brine bath. Slowly add 2-ethylbenzoic acid (1.0 eq) in portions.

-

Causality: H2SO4 acts as both the solvent and the catalyst. Complete dissolution validates the formation of the soluble oxonium ion.

-

-

Electrophile Generation: In a separate vessel, carefully prepare the nitrating mixture by adding conc. HNO3 (1.1 eq) to conc. H2SO4 (1.0 volume) at 0 °C.

-

Causality: Premixing generates the active nitronium ion ( NO2+ ) safely before it is introduced to the organic substrate.

-

-

Reaction: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Strictly maintain the internal temperature below 5 °C.

-

Causality: Elevated temperatures will cause nitric acid to act as an oxidant rather than a nitrating agent, leading to the destruction of the ethyl group into a carboxylic acid.

-

-

Quench & Isolate: Stir for 1.5 hours, then pour the dark mixture over vigorously stirred crushed ice.

-

Self-Validation: A pale yellow precipitate will immediately crash out. This validates the successful nitration, as the nitro-aromatic product is highly insoluble in cold water compared to the starting material.

-

-

Purification: Filter the solid, wash with copious amounts of cold water until the filtrate is pH neutral, and dry under vacuum to yield 2-ethyl-5-nitrobenzoic acid.

Phase 2: Esterification to Methyl 2-ethyl-5-nitrobenzoate

Objective: Convert the carboxylic acid to a methyl ester to facilitate downstream cross-coupling. While Fischer esterification is common, an SN2 alkylation using Methyl Iodide (MeI) is vastly superior for this specific substrate (2)[2].

-

Deprotonation: Dissolve 2-ethyl-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (5.0 volumes). Add finely powdered K2CO3 (2.0 eq).

-

Causality: K2CO3 deprotonates the acid to form a highly nucleophilic carboxylate anion. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the carboxylate "naked" and highly reactive.

-

-

Alkylation: Add Methyl Iodide (1.2 eq) dropwise. Stir the suspension at 25 °C for 2 hours.

-

Monitoring (Self-Validation): Check reaction progress via TLC (Hexanes/EtOAc 7:3). The product ester will appear as a new, higher Rf spot (less polar) compared to the baseline-hugging carboxylic acid.

-

Workup: Quench the reaction by adding water (15 volumes) and extract with Ethyl Acetate (3 x 5 volumes).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl.

-

Causality: DMF can partition into ethyl acetate. Aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing DMF out of the organic layer via the "salting out" effect.

-

-

Isolation: Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the target Methyl 2-ethyl-5-nitrobenzoate.

Quantitative Data & Yield Optimization

To justify the selection of the SN2 alkylation method over traditional Fischer esterification, the following comparative data is provided:

| Parameter | Method A: Fischer Esterification | Method B: SN2 Alkylation (Recommended) |

| Reagents | Methanol, Catalytic H2SO4 | Methyl Iodide, K2CO3 , DMF |

| Temperature | 65 °C (Reflux) | 25 °C (Room Temperature) |

| Reaction Time | 12 – 16 hours | 2 hours |

| Typical Yield | 75 – 80% | 90 – 95% |

| Purity Profile | Moderate (Trace acid remains) | High (>98%, complete conversion) |

| Mechanistic Driver | Equilibrium (Requires water removal) | Kinetic (Irreversible SN2 displacement) |

Table 1. Comparative evaluation of esterification methodologies for 2-ethyl-5-nitrobenzoic acid.

References

- Benzofuran derivative, preparation method thereof and use thereof in medicine (Patent WO2017084494A1). Google Patents.

-

Orientation in disubstituted benzenes (14.4: How things work out in practice) . Chemistry LibreTexts. Available at:[Link]

-

Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4) . PubChemLite. Available at:[Link]

Sources

physical properties of Methyl 2-ethyl-5-nitrobenzoate

An In-depth Technical Guide to the Physical Properties of Methyl 2-ethyl-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethyl-5-nitrobenzoate (C₁₀H₁₁NO₄) is an aromatic ester containing a nitro functional group.[1] Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the ethyl and nitro groups on the benzene ring influences the molecule's reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective use in research and development. This guide will delve into its predicted physical properties, the experimental methodologies for their determination, and an analysis of its spectroscopic signature.

Predicted Physical and Chemical Properties

The have been estimated based on data from structurally related compounds. This data is summarized in the table below to provide a practical reference for laboratory work.

| Property | Predicted Value | Basis for Prediction and Key Considerations |

| Molecular Formula | C₁₀H₁₁NO₄ | Based on its chemical structure.[1] |

| Molecular Weight | 209.19 g/mol | Calculated from the molecular formula. |

| Appearance | Pale-yellow to yellow-brown oil or semi-solid | Based on the appearance of similar compounds like ethyl 2-methyl-5-nitrobenzoate. |

| Melting Point | Likely a low-melting solid or an oil at room temperature | Methyl 2-nitrobenzoate is a liquid with a melting point of -13 °C.[2][3] The presence of an additional ethyl group might slightly increase the melting point compared to its methyl analog. |

| Boiling Point | > 200 °C at atmospheric pressure | The boiling point of ethyl 2-methylbenzoate is 227 °C.[4] The nitro group is expected to significantly increase the boiling point due to increased polarity and intermolecular forces. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., acetone, ethyl acetate, methanol) | Carboxylic acids with more than six carbons are typically slightly soluble in water.[5] Esters are generally less soluble than their parent carboxylic acids. The related 2-methyl-5-nitrobenzoic acid is insoluble in water.[5] |

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for determining the key physical properties of a novel compound like Methyl 2-ethyl-5-nitrobenzoate.

Melting Point Determination

The melting point is a critical indicator of purity. For a new compound, it is determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The temperature is increased at a slow, controlled rate.

-

The temperature range at which the substance melts is recorded. A sharp melting point range (typically < 1 °C) is indicative of a pure compound.

Diagram of Melting Point Determination Workflow

Caption: A potential two-step synthesis of Methyl 2-ethyl-5-nitrobenzoate.

This synthetic approach is based on well-established organic chemistry reactions. [6][7]The nitration step requires careful temperature control to ensure regioselectivity and prevent over-nitration. [6]The subsequent Fischer esterification is a standard method for converting carboxylic acids to methyl esters. [8]

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling Methyl 2-ethyl-5-nitrobenzoate and its precursors. Based on the safety data for related nitroaromatic compounds, the following guidelines should be followed: [2][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Nitroaromatic compounds can be toxic and may have other health hazards. [9]It is essential to consult the Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This technical guide provides a comprehensive overview of the predicted , the experimental methods for their determination, its likely spectroscopic characteristics, a plausible synthetic route, and essential safety information. By leveraging data from analogous compounds, this guide offers valuable insights for researchers working with this and other novel chemical entities, facilitating its synthesis, purification, and application in the advancement of chemical and pharmaceutical research.

References

- MilliporeSigma. (2025, November 6).

- The Royal Society of Chemistry. (2014).

- NOAA. 2-METHYL-5-NITROBENZOIC ACID. CAMEO Chemicals.

- Thermo Fisher Scientific. (2025, September 5).

- ChemicalBook.

- ChemicalBook. (2026, January 13).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4).

- Guidechem. (2023, December 27). What are the uses of 2-Methyl-5-Nitrobenzoic Acid?. FAQ.

- FUJIFILM Wako Chemicals.

- ChemicalBook.

- NIH.

- PubChemLite.

- Merck.

- Benchchem.

- Springer. (2025, August 6). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.

- Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.

- PrepChem.com.

- ChemScene.

- TCI Chemicals.

- Sigma-Aldrich.

- NIST. 2-Methyl-5-nitrobenzoic acid. the NIST WebBook.

- Benchchem.

- Benchchem.

- CymitQuimica.

- Sigma-Aldrich.

- Benchchem. A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes.

- Sigma-Aldrich.

- The Good Scents Company.

- BLD Pharm.

Sources

- 1. PubChemLite - Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. METHYL 2-NITROBENZOATE | 606-27-9 [chemicalbook.com]

- 4. ethyl 2-methyl benzoate, 87-24-1 [thegoodscentscompany.com]

- 5. 2-METHYL-5-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methyl 2-ethyl-5-nitrobenzoate CAS number

An In-Depth Technical Guide to Methyl 2-methyl-5-nitrobenzoate

A Note on the Subject Compound: Initial searches for "Methyl 2-ethyl-5-nitrobenzoate" did not yield a specific CAS number or sufficient technical data for a comprehensive guide. Therefore, this document will focus on the closely related and well-documented compound, Methyl 2-methyl-5-nitrobenzoate (CAS No. 77324-87-9) . The principles, synthesis, and analysis techniques described herein are largely applicable to its ethyl analog, providing a robust framework for researchers.

Introduction

Methyl 2-methyl-5-nitrobenzoate is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a methyl ester, a methyl group, and a nitro group on a benzene ring, offers a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the directing effects of the methyl group, make it a key building block in the preparation of a variety of target compounds, particularly in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its properties, synthesis, and applications, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-methyl-5-nitrobenzoate is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-methyl-5-nitrobenzoate | |

| CAS Number | 77324-87-9 | |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically >97% |

Synthesis of Methyl 2-methyl-5-nitrobenzoate

The synthesis of Methyl 2-methyl-5-nitrobenzoate is typically achieved through a two-step process starting from 2-methylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the esterification of the resulting carboxylic acid.

Step 1: Nitration of 2-Methylbenzoic Acid to 2-Methyl-5-nitrobenzoic Acid

This step involves the electrophilic aromatic substitution of 2-methylbenzoic acid using a nitrating agent. The methyl group is an ortho, para-director; however, the carboxylic acid group is a meta-director. The regioselectivity of the reaction is influenced by the reaction conditions.

Materials:

-

2-Methylbenzoic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, carefully add a measured volume of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 2-methylbenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature is maintained below 10 °C.

-

In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour.

-

Slowly pour the reaction mixture onto crushed ice in a beaker with vigorous stirring. A precipitate of 2-methyl-5-nitrobenzoic acid will form.

-

Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Dry the product in a desiccator under vacuum.

Step 2: Fischer Esterification of 2-Methyl-5-nitrobenzoic Acid

The synthesized 2-methyl-5-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification, using methanol in the presence of an acid catalyst.

Materials:

-

2-Methyl-5-nitrobenzoic Acid (from Step 1)

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing 2-methyl-5-nitrobenzoic acid, add an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After reflux, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude Methyl 2-methyl-5-nitrobenzoate.

-

The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol.

Caption: Synthesis workflow for Methyl 2-methyl-5-nitrobenzoate.

Structural Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups.

-

Aromatic Protons (3H): Due to the substitution pattern, the aromatic region will display a complex splitting pattern.

-

Ester Methyl Protons (-OCH₃, 3H): A singlet is expected around 3.9 ppm.

-

Aromatic Methyl Protons (-CH₃, 3H): A singlet is expected around 2.5-2.7 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (-C=O): A signal is expected in the range of 165-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (120-150 ppm).

-

Ester Methyl Carbon (-OCH₃): A signal is expected around 52 ppm.

-

Aromatic Methyl Carbon (-CH₃): A signal is expected around 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1250-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum, typically obtained using electron ionization (EI), should show a molecular ion peak at m/z = 195.

Applications in Research and Drug Development

Methyl 2-methyl-5-nitrobenzoate is a valuable intermediate in the synthesis of various target molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a useful precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

-

Precursor for Active Pharmaceutical Ingredients (APIs): The parent compound, 2-methyl-5-nitrobenzoic acid, and its derivatives are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and potential anti-tumor agents.[2] The methyl ester can be a key intermediate in these synthetic pathways.

-

Building Block in Organic Synthesis: The presence of multiple functional groups allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of novel compounds in drug discovery and materials science.

Caption: Potential synthetic applications of Methyl 2-methyl-5-nitrobenzoate.

Safety and Handling

Methyl 2-methyl-5-nitrobenzoate is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Methyl 2-methyl-5-nitrobenzoate is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of pharmaceuticals. This guide has provided a detailed overview of its synthesis, characterization, and applications. The experimental protocols and data presented herein serve as a valuable resource for researchers and scientists working with this versatile compound. Adherence to proper laboratory procedures and safety precautions is essential for its successful and safe utilization.

References

-

The Role of Methyl 2-hydroxy-5-nitrobenzoate in Pharmaceutical Innovation. (n.d.). Retrieved from [Link]

-

m-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of Methyl m-Nitrobenzoate | PDF | Chemical Reactions | Bleach - Scribd. (n.d.). Retrieved from [Link]

-

Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl | Chegg.com. (2023, March 21). Retrieved from [Link]

-

An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (2025, August 6). Retrieved from [Link]

-

2-Methyl-5-nitrobenzoic acid - SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Methyl p-nitro benzoate - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Methyl 2-ethyl-5-nitrobenzoate spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-ethyl-5-nitrobenzoate

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 2-ethyl-5-nitrobenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental workflows, and expected spectral data for the unambiguous structural elucidation and characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of direct experimental data in public databases, this guide presents a robust, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

Methyl 2-ethyl-5-nitrobenzoate (C₁₀H₁₁NO₄) is an aromatic ester containing three key substituents on the benzene ring: a methyl ester group, an ethyl group, and a nitro group. Each of these functional groups imparts distinct and predictable signatures in NMR, IR, and MS analyses, allowing for a comprehensive structural confirmation.

The strategic placement of these groups—the electron-donating ethyl group ortho to the electron-withdrawing methyl ester, and the powerful electron-withdrawing nitro group para to the ethyl group—creates a unique electronic environment that will be reflected in the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of organic molecules. For methyl 2-ethyl-5-nitrobenzoate, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the alkyl groups.

Experimental Protocol: NMR Data Acquisition

The following protocol ensures the acquisition of high-resolution NMR spectra suitable for structural confirmation.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the solid methyl 2-ethyl-5-nitrobenzoate sample.[1][2]

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within a 5 mm NMR tube.[3] CDCl₃ is chosen for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm.[3]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

-

-

Instrumentation and Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

Lock the instrument on the deuterium signal of the CDCl₃ solvent.

-

Perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width covering 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2]

-

¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A greater number of scans (hundreds to thousands) is necessary due to the low natural abundance of the ¹³C isotope.[1] A typical spectral width would be 0-220 ppm.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the aromatic ring and standard chemical shifts for the alkyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-6 (Aromatic) | ~ 8.6 - 8.8 | Doublet (d) or Doublet of Doublets (dd) | 1H | J ≈ 2.5 Hz | Located ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. |

| H-4 (Aromatic) | ~ 8.2 - 8.4 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.5 Hz | Positioned ortho to the nitro group and meta to the ester, leading to a downfield shift. |

| H-3 (Aromatic) | ~ 7.4 - 7.6 | Doublet (d) | 1H | J ≈ 8.5 Hz | Situated ortho to the ethyl group and meta to the nitro group. |

| -OCH₃ (Ester) | ~ 3.9 - 4.0 | Singlet (s) | 3H | - | Typical chemical shift for a methyl ester. |

| -CH₂- (Ethyl) | ~ 2.8 - 3.0 | Quartet (q) | 2H | J ≈ 7.5 Hz | Methylene protons adjacent to the aromatic ring and coupled to the methyl group. |

| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | 3H | J ≈ 7.5 Hz | Methyl protons of the ethyl group, coupled to the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are influenced by the electronic nature of the attached groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~ 165 | Typical chemical shift for an ester carbonyl carbon. Data for methyl 2-nitrobenzoate shows this at 165.2 ppm.[1] |

| C-5 (Ar-NO₂) | ~ 148 | Aromatic carbon directly attached to the strongly deshielding nitro group. Methyl 3-nitrobenzoate shows the C-NO₂ at 148.3 ppm.[1] |

| C-2 (Ar-Et) | ~ 140 | Aromatic carbon bearing the ethyl group. |

| C-1 (Ar-COOCH₃) | ~ 133 | Quaternary carbon attached to the ester group. |

| C-4 (Ar-H) | ~ 130 | Aromatic CH carbon ortho to the nitro group. |

| C-6 (Ar-H) | ~ 125 | Aromatic CH carbon ortho to the nitro group. |

| C-3 (Ar-H) | ~ 123 | Aromatic CH carbon shielded by the ortho ethyl group. |

| -OCH₃ (Ester) | ~ 53 | Standard chemical shift for a methyl ester carbon.[1] |

| -CH₂- (Ethyl) | ~ 25 | Methylene carbon of the ethyl group. |

| -CH₃ (Ethyl) | ~ 15 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable and rapid technique for the identification of key functional groups within a molecule.[4] For methyl 2-ethyl-5-nitrobenzoate, IR analysis will confirm the presence of the ester carbonyl, the nitro group, and the aromatic and aliphatic C-H bonds.

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique for analyzing solid samples, requiring minimal preparation.[5]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid methyl 2-ethyl-5-nitrobenzoate sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.[5]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum is expected to show strong, characteristic absorptions corresponding to the principal functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~ 2980 - 2850 | Medium | Aliphatic C-H Stretch | Ethyl & Methyl Groups |

| ~ 1730 - 1715 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1530 - 1515 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~ 1350 - 1340 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~ 1300 - 1100 | Strong | C-O Stretch | Ester |

The presence of strong absorption bands around 1720 cm⁻¹, 1520 cm⁻¹, and 1345 cm⁻¹ would be a definitive indicator of the ester and nitro functionalities, respectively, which is consistent with data for similar nitrobenzoate compounds.[4][6]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.[7]

-

Instrumentation and Conditions:

-

Injector: Use a split/splitless injector at a temperature of ~250 °C.[7]

-

GC Column: Employ a standard non-polar capillary column (e.g., HP-5ms).

-

Oven Program: A typical temperature program would start at ~70 °C and ramp up to ~280 °C to ensure proper elution of the analyte.[7]

-

MS Detector: Operate in Electron Ionization (EI) mode at 70 eV.[7] The mass range should be set to scan from approximately m/z 40 to 300 to ensure capture of the molecular ion and key fragments.

-

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₀H₁₁NO₄ gives a monoisotopic mass of approximately 209.07 g/mol . The EI mass spectrum is expected to show a discernible molecular ion peak and a series of characteristic fragment ions.

Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z = 209 . Aromatic compounds typically show a relatively stable molecular ion.[8][9]

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the alpha cleavage leading to the loss of the methoxy radical, forming a stable acylium ion.

-

[M - 31]⁺ = m/z 178

-

-

Loss of Ethyl Radical (•CH₂CH₃): Benzylic cleavage can result in the loss of the ethyl group.

-

[M - 29]⁺ = m/z 180

-

-

Loss of NO₂: Fragmentation involving the loss of the nitro group.

-

[M - 46]⁺ = m/z 163

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciencing.com [sciencing.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. scribd.com [scribd.com]

- 7. benchchem.com [benchchem.com]

- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 9. people.whitman.edu [people.whitman.edu]

Electrophilic Aromatic Substitution in Nitrobenzoate Synthesis: Mechanistic Pathways and Pharmaceutical Applications

Executive Summary

For drug development professionals and synthetic chemists, the efficient construction of substituted aromatic scaffolds is a cornerstone of molecular design. Nitrobenzoates—specifically the isomers of methyl nitrobenzoate—serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including local anesthetics, anti-trypanosomal agents, and advanced kinase inhibitors[1].

This whitepaper provides an in-depth mechanistic analysis of the electrophilic aromatic substitution (EAS) of nitrobenzoates. By deconstructing the thermodynamic and kinetic factors governing nitronium ion generation, arenium ion stabilization, and regioselectivity, this guide establishes a self-validating experimental framework for the highly selective synthesis of methyl 3-nitrobenzoate.

Mechanistic Foundations of Electrophilic Aromatic Substitution

The nitration of methyl benzoate to form methyl 3-nitrobenzoate is the quintessential model for understanding EAS on deactivated aromatic rings. Because the aromatic ring is inherently stable due to electron delocalization, disrupting this aromaticity requires a "super electrophile"[2].

Generation of the Nitronium Ion

Nitric acid alone is insufficiently electrophilic to attack a deactivated benzene ring. The reaction necessitates a Brønsted acid catalyst—typically concentrated sulfuric acid ( H2SO4 ). Sulfuric acid protonates the hydroxyl oxygen of nitric acid ( HNO3 ), transforming it into a superior leaving group ( H2O ). The subsequent dehydration yields the highly reactive nitronium ion ( NO2+ )[3].

Arenium Ion Formation (Rate-Determining Step)

The electron-rich π -system of methyl benzoate attacks the nitronium ion. This nucleophilic attack disrupts the aromaticity of the ring, carrying a thermodynamic penalty of approximately 36 kcal/mol[4]. The resulting intermediate is a resonance-stabilized carbocation known as a sigma complex or arenium ion. Because the ester group is an electron-withdrawing group (EWG), it increases the activation energy required to reach this transition state, making the reaction significantly slower than the nitration of unsubstituted benzene.

Deprotonation and Aromatic Restoration

In the final, rapid step, a weak base in the reaction mixture (such as HSO4− or H2O ) abstracts the proton from the sp3 -hybridized carbon of the sigma complex. The electrons from the carbon-hydrogen bond collapse back into the ring, restoring aromaticity and yielding the substituted nitrobenzoate[5].

Fig 1. Electrophilic aromatic substitution pathway forming methyl 3-nitrobenzoate.

Regioselectivity: The Dual Directing Effects

The regiochemical outcome of the EAS is dictated by the pre-existing substituent on the aromatic ring. In methyl benzoate, the carbomethoxy group ( −COOCH3 ) exerts two distinct electron-withdrawing effects:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the ring through the sigma bonds.

-

Resonance Effect (-M): The carbonyl π -bond can delocalize electrons out of the aromatic ring, placing partial positive charges explicitly on the ortho and para positions[6].

Because the ortho and para positions are severely electron-deficient, the nitronium ion is directed to the meta position. While the meta position is also deactivated relative to pure benzene, it is the least deactivated position on the ring, making it the kinetically favored site for electrophilic attack[7].

Fig 2. Electronic directing effects of the ester group determining meta-substitution.

Quantitative Isomer Analysis

While the meta isomer is the overwhelming major product, trace amounts of ortho and para isomers can form, particularly if thermal control is lost. Furthermore, if the reaction is subjected to excessive heat, a second nitration event can occur, yielding methyl 3,5-dinitrobenzoate[8].

Table 1: Synthesis Efficiency and Properties of Nitrobenzoate Isomers

| Target Isomer | Directing Group Effect | Primary Synthesis Strategy | Typical Yield | Melting Point |

| Methyl 3-nitrobenzoate | Meta-directing (-COOCH3) | Direct nitration of methyl benzoate via mixed acid | 72 - 85%[9] | 78 - 80 °C[3] |

| Methyl 2-nitrobenzoate | Steric hindrance + Deactivation | Esterification of 2-nitrobenzoic acid | ~20% (as byproduct) | -13 °C (Liquid) |

| Methyl 4-nitrobenzoate | Strongly Deactivated | Oxidation of p-nitrotoluene followed by esterification | <2% (as byproduct) | 96 °C |

| Methyl 3,5-dinitrobenzoate | Dual Meta-directing | Harsh nitration (fuming HNO3 , heat) of methyl benzoate | Variable | 107 - 111 °C |

Self-Validating Experimental Protocol: Synthesis of Methyl 3-Nitrobenzoate

To achieve high regioselectivity and prevent runaway exothermic degradation, the following protocol relies on strict thermal regulation. Every step is designed with built-in causality to ensure a self-validating workflow[9].

Phase 1: Electrophile Preparation

-

Chill the Reagents: Place a reaction vial containing 0.45 mL of concentrated H2SO4 in an ice-salt bath (0 to -5 °C)[2].

-

Mixed Acid Formation: In a separate vial, carefully mix equal volumes (e.g., 0.5 mL each) of concentrated HNO3 and H2SO4 . Chill this mixture to 0 °C.

-

Causality: Mixing strong acids is highly exothermic. Pre-chilling prevents the premature decomposition of the generated nitronium ions and mitigates thermal hazards[9].

-

Phase 2: Controlled Electrophilic Attack

-

Substrate Addition: Add 0.21 mL of methyl benzoate to the H2SO4 vial. Stir to ensure complete dissolution.

-

Dropwise Titration: Using a Pasteur pipette, add the cold mixed acid to the methyl benzoate solution dropwise over 15 minutes.

-

Validation Check: Monitor the internal temperature. If the temperature exceeds 10 °C, pause the addition. Temperatures above 10 °C provide sufficient activation energy to overcome the deactivation of the ortho/para positions, reducing meta-selectivity and promoting dinitration[5].

-

-

Incubation: Once addition is complete, allow the mixture to warm gradually to room temperature and stand for 15 minutes to drive the reaction to completion[3].

Phase 3: Quenching and Isolation

-

Reaction Quenching: Pour the mixture over 2.0 g of crushed ice.

-

Causality: The ice rapidly dilutes the sulfuric acid catalyst, instantly halting the EAS mechanism. As the acid is diluted, the highly insoluble methyl 3-nitrobenzoate precipitates out of solution as a white/yellowish solid[3].

-

-

Filtration and Washing: Isolate the crude product via vacuum filtration (Hirsch funnel). Wash sequentially with cold water (to remove residual acid) and ice-cold methanol (to remove unreacted starting material and trace ortho/para isomers)[2].

-

Purification: Recrystallize from hot methanol to yield pure methyl 3-nitrobenzoate.

Fig 3. Step-by-step experimental workflow for the nitration of methyl benzoate.

Pharmaceutical Applications and Downstream Processing

The synthesis of nitrobenzoates is rarely the final step in drug development; rather, it is a gateway to highly functionalized APIs.

Reduction to Aminobenzoates: The nitro group of methyl 3-nitrobenzoate can be readily reduced to an amine (yielding methyl 3-aminobenzoate) via catalytic hydrogenation (e.g., H2 over Pd/C ) or using metal/acid reductions (e.g., SnCl2 / HCl ). These aminobenzoate derivatives are critical pharmacophores. While para-aminobenzoic acid (PABA) derivatives are famous for their role in local anesthetics like procaine and benzocaine, meta-aminobenzoates are heavily utilized in the synthesis of complex amide-linked kinase inhibitors and anti-protozoal agents targeting diseases like Chagas[1].

Nucleophilic Aromatic Substitution (SNAr): Interestingly, once the nitro group is installed, its powerful electron-withdrawing nature makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr), provided there is a suitable leaving group (like a halogen) elsewhere on the ring. This orthogonal reactivity allows synthetic chemists to perform highly complex, multi-step functionalizations on the nitrobenzoate scaffold.

References

-

Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution) Scribd URL: [Link]

-

Nitration Mechanism of Methyl Benzoate Scribd URL:[Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate Massachusetts College of Liberal Arts (MCLA) URL: [Link]

-

Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate GrabMyEssay URL:[Link]

-

Figure 2. Electrophilic aromatic substitution of methyl benzoate Filo URL: [Link]

-

Experiment 7: Nitration of Methyl Benzoate University of Missouri-Kansas City (UMKC) URL: [Link]

-

Nitrating Acetanilide or Methyl Benzoate: Electrophilic Aromatic Substitution University of Missouri URL: [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments SciELO URL:[Link]

-

NITROBENZOIC ACID Ataman Kimya URL:[Link]

Sources

- 1. scielo.br [scielo.br]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. d.web.umkc.edu [d.web.umkc.edu]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. grabmyessay.com [grabmyessay.com]

- 6. scribd.com [scribd.com]

- 7. Figure 2. Electrophilic aromatic substitution of methyl benzoate to yield.. [askfilo.com]

- 8. scribd.com [scribd.com]

- 9. echemi.com [echemi.com]

Reactivity and Biocatalytic Activation of Substituted Nitrobenzoates: A Comprehensive Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Substituted nitrobenzoates represent a highly versatile class of compounds at the intersection of physical organic chemistry and modern drug discovery. Characterized by the powerful electron-withdrawing nature of the nitro ( −NO2 ) group and the tunable reactivity of the benzoate ester, these molecules serve as critical intermediates in organic synthesis and as sophisticated prodrugs in targeted therapeutics.

This technical guide deconstructs the reactivity of substituted nitrobenzoates, bridging fundamental kinetic principles (Hammett relationships, SNAr pathways) with their advanced applications in biocatalysis and pharmacology.

Electronic Effects and Hydrolysis Kinetics

The reactivity of substituted nitrobenzoates is fundamentally dictated by the electronic environment of the aromatic ring. The nitro group exerts strong inductive ( −I ) and resonance ( −R ) effects, withdrawing electron density from the ortho and para positions[1]. This deshielding effect is readily observable in 13C NMR spectroscopy and profoundly impacts the molecule's kinetic behavior[1].

In the context of alkaline hydrolysis, the reaction proceeds via a tetrahedral intermediate. The presence of a nitro group stabilizes the developing negative charge in the transition state, significantly accelerating the reaction rate. The kinetics of this solvolysis can be modeled using the Hammett equation ( log(k/k0)=ρσ )[2]. For substituted benzoates, the reaction constant ( ρ ) is typically positive, confirming that electron-withdrawing groups facilitate the nucleophilic attack of the hydroxide ion[2].

Quantitative Analysis: Substituent Effects on Reactivity

The following table summarizes the Hammett constants ( σ ) for common substituents and their corresponding impact on the relative rate of alkaline hydrolysis.

| Substituent (para) | Hammett σp | Primary Electronic Effect | Impact on Hydrolysis Rate ( krel ) |

| −NO2 | +0.78 | Strong −I , Strong −R | Highly Accelerated |

| −Cl | +0.23 | Moderate −I , Weak +R | Moderately Accelerated |

| −H (Reference) | 0.00 | None | Baseline (1.0) |

| −CH3 | -0.17 | Weak +I | Slightly Decelerated |

| −OCH3 | -0.27 | Strong −I , Strong +R | Highly Decelerated |

Protocol: Spectrophotometric Determination of Hydrolysis Kinetics

Causality & Validation: Traditional titration methods are too slow to capture the rapid hydrolysis of activated nitrobenzoates. UV-Vis spectrophotometry is utilized here because the phenoxide or benzoate leaving groups exhibit distinct absorption maxima compared to the parent ester, allowing continuous, label-free, and real-time kinetic tracking[2].

-

Buffer Preparation: Prepare a series of standard buffer solutions (e.g., phosphate or borate) ranging from pH 8.0 to 11.0. Ensure ionic strength is kept constant (e.g., I=0.1 M using KCl ) to prevent kinetic salt effects.

-

Substrate Stock: Dissolve the substituted nitrobenzoate in anhydrous acetonitrile to a concentration of 10 mM.

-

Equilibration: Transfer 2.9 mL of the selected buffer to a quartz cuvette (1 cm path length) and equilibrate to exactly 25.0 °C in a thermostated spectrophotometer.

-

Initiation: Inject 100 µL of the substrate stock into the cuvette (final concentration ~0.33 mM). Rapidly mix via inversion or a magnetic micro-stirrer.

-

Data Acquisition: Monitor the change in absorbance at the specific λmax of the leaving group (e.g., 400 nm for p-nitrophenoxide) over time.

-

Kinetic Modeling: Plot ln(A∞−At) versus time. The slope of this linear regression yields the pseudo-first-order rate constant ( kobs ). Plotting kobs against [OH−] will yield the second-order rate constant ( kOH ).

Nucleophilic Aromatic Substitution ( SNAr )

Beyond the ester moiety, the aromatic ring of nitrobenzoates is highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ). The nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, making it an excellent electrophile.

The reaction proceeds via a two-step addition-elimination mechanism. The rate-limiting step is typically the initial nucleophilic attack, which disrupts aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex[3]. Following this, the rapid expulsion of the leaving group restores aromaticity. In advanced synthetic applications, the nitro group itself can act as a leaving group (e.g., fluorodenitration), a technique heavily utilized in generating 18F -radiolabeled arenes for PET imaging[3].

Caption: Logic flow of Nucleophilic Aromatic Substitution (SNAr) in substituted nitrobenzoates.

Biocatalytic Activation: Nitroreductases in Drug Development

In modern pharmacology, the nitrobenzoate scaffold is frequently leveraged as a prodrug. Because mammalian cells generally lack robust nitro-reducing enzymes, nitroaromatics remain relatively inert and non-toxic in healthy human tissue. However, they can be selectively activated by bacterial nitroreductases (NTRs)—such as the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis therapies[4], or E. coli NfsA/NfsB in Gene-Directed Enzyme Prodrug Therapy (GDEPT) for oncology[5].

Enzymes like NfsA operate via a ping-pong bi-bi mechanism. The flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H. The enzyme then binds the nitrobenzoate prodrug, transferring electrons to reduce the nitro group[5]. This reduction proceeds through a highly reactive nitroso intermediate, ultimately yielding a cytotoxic hydroxylamine derivative capable of crosslinking DNA and inducing apoptosis[5]. Furthermore, specialized modifications, such as utilizing 4-substituted nitrobenzoate esters of hydroxyproline, have been explored to modulate peptide conformations and stability in bioorthogonal applications[6].

Caption: Nitroreductase-mediated biocatalytic activation pathway of nitrobenzoate prodrugs.

Protocol: In Vitro Nitroreductase Activation Assay (Steady-State Kinetics)

Causality & Validation: To evaluate a new nitrobenzoate prodrug, one must determine its catalytic efficiency ( kcat/KM ). Instead of measuring the complex downstream hydroxylamine product, this protocol tracks the depletion of the NADPH cofactor at 340 nm. Because the reduction of the nitro group is stoichiometrically coupled to the oxidation of NADPH to NADP + , this provides a universal, self-validating, and highly quantitative readout of enzyme kinetics[5].

-

Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 100 µM NADPH. Purify recombinant nitroreductase (e.g., NfsA) and dilute to a working concentration of 50 nM in the same buffer.

-

Substrate Titration: Prepare a serial dilution of the nitrobenzoate prodrug ranging from 10 µM to 2000 µM in DMSO. (Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

-

Baseline Measurement: In a 96-well UV-transparent microplate, add 190 µL of the NADPH/Enzyme master mix to each well. Read the baseline absorbance at 340 nm for 1 minute to ensure stability (accounting for any background NADPH auto-oxidation).

-

Reaction Initiation: Add 10 µL of the varying substrate concentrations to the respective wells to initiate the reaction.

-

Continuous Monitoring: Immediately measure the absorbance at 340 nm every 10 seconds for 5 minutes at 37 °C.

-

Data Analysis: Calculate the initial velocity ( V0 ) for each substrate concentration using the linear portion of the depletion curve and the extinction coefficient of NADPH ( ϵ340=6.22 mM−1cm−1 ). Fit the V0 vs. [Substrate] data to the Michaelis-Menten equation using non-linear regression to extract KM and kcat .

Conclusion

The reactivity of substituted nitrobenzoates is a masterclass in electronic tuning. By understanding the interplay of inductive and resonance effects, chemists can precisely engineer the hydrolysis rates and SNAr susceptibility of these molecules. Furthermore, the strategic exploitation of the nitro group's bioreduction profile has cemented nitrobenzoates as a cornerstone in the development of targeted, enzyme-activated prodrugs.

References

-

Conformational landscape of substituted prolines Source: PMC - NIH URL:[6]

-

13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide Source: Benchchem URL:[1]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: MDPI URL:[4]

-

The 3D-structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP+ provide glimpses of its catalytic mechanism Source: PMC - NIH URL:[5]

-

Aromatic nucleophilic substitution. 14. Kinetics of the formation and decomposition of 1,1-disubstituted naphthalene Meisenheimer complexes Source: R Discovery URL:[3]

-

HYDROLYSIS OF SUBSTITUTED PHENYL ESTERS OF BENZOIC ACID Source: Collection of Czechoslovak Chemical Communications URL:[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CCCC 1978, Volume 43, Issue 1, Abstracts pp. 304-308 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-ethyl-5-nitrobenzoate: Nomenclature, Structural Elucidation, and Synthetic Methodologies in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The precise communication of chemical structures is the bedrock of reproducible drug development. The compound [1] (CAS: 103205-48-7) serves as a critical ortho-substituted building block in the synthesis of complex active pharmaceutical ingredients (APIs). This whitepaper deconstructs its IUPAC nomenclature, outlines a self-validating synthetic protocol, and details its analytical characterization to support downstream medicinal chemistry workflows.

Part 1: Deconstructing the IUPAC Nomenclature

To predict the physicochemical behavior and reactivity of a molecule, one must first understand its systematic naming. The IUPAC name Methyl 2-ethyl-5-nitrobenzoate is derived through a strict hierarchical application of nomenclature rules:

-

Principal Functional Group Identification: The ester moiety (-COOR) holds the highest priority among the functional groups present. Because the ester is attached directly to a benzene ring, the parent scaffold is designated as a benzoate . The carbon atom of the ring attached to the carboxylate carbon is fixed as C1.

-

Ester Alkyl Prefix: The alkyl group attached to the ester oxygen is a methyl group (-CH3). By IUPAC convention, this is cited as the first distinct word in the name: "Methyl".

-

Locant Numbering (The Point of Difference Rule): The benzene ring bears two additional substituents: an ethyl group (-CH2CH3) and a nitro group (-NO2). Numbering must proceed in a direction that gives the lowest possible locants to these substituents. Numbering clockwise yields positions 2 and 5 (set: 1, 2, 5). Numbering counter-clockwise yields positions 3 and 6 (set: 1, 3, 6). Since the set (1, 2, 5) is lower at the first point of difference, the substituents are definitively assigned to C2 and C5.

-

Alphabetical Ordering: Substituents on the parent ring are listed alphabetically. "Ethyl" precedes "nitro", resulting in the prefix "2-ethyl-5-nitro".

Figure 1: Logical assembly of the IUPAC nomenclature for Methyl 2-ethyl-5-nitrobenzoate.

Part 2: Structural Identity & Physicochemical Profiling

Before initiating synthesis, establishing baseline physicochemical properties is essential for predicting solubility, reactivity, and chromatographic behavior .

| Property | Value |

| IUPAC Name | Methyl 2-ethyl-5-nitrobenzoate |

| CAS Registry Number | 103205-48-7 |

| Molecular Formula | C10H11NO4 |

| Molecular Weight | 209.20 g/mol |

| SMILES String | CCC1=C(C=C(C=C1)[O-])C(=O)OC |

| Key Structural Features | Ortho-steric hindrance (ethyl vs ester); Electron-withdrawing nitro group at the meta-position relative to the ester. |

Part 3: Synthetic Methodology & Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation steps. The synthesis of Methyl 2-ethyl-5-nitrobenzoate is typically achieved via a two-step sequence starting from 2-ethylbenzoic acid: regioselective nitration followed by Fischer esterification .

Figure 2: Two-step synthetic workflow for Methyl 2-ethyl-5-nitrobenzoate.

Step-by-Step Protocol: Fischer Esterification

Objective: Convert [4] (CAS: 90564-19-5) to the target ester.

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethyl-5-nitrobenzoic acid (10.0 g, 51.2 mmol). Suspend the solid in anhydrous methanol (100 mL).

-

Mechanistic Causality: Anhydrous methanol serves as both the nucleophilic reagent and the solvent. A massive molar excess leverages Le Chatelier's principle to drive the equilibrium of the Fischer esterification toward the product.

-

-

Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, 2.0 mL) dropwise.

-

Mechanistic Causality: Dropwise addition prevents localized exothermic spikes, which could lead to unwanted side reactions or the etherification of methanol.

-

-

Reflux & Monitoring (Self-Validation): Attach a reflux condenser and heat the mixture to 65 °C for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system.

-

Self-Validation Check: The starting carboxylic acid will remain near the baseline (low Rf) due to strong intermolecular hydrogen bonding. Conversely, the esterified product will migrate significantly higher (Rf ~0.6). The reaction is deemed complete when the baseline spot entirely disappears under UV 254 nm visualization.

-

-

Workup & Isolation: Concentrate the reaction mixture in vacuo to remove excess methanol. Dilute the resulting residue with ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) and brine (50 mL).

-

Mechanistic Causality: The NaHCO₃ wash is critical. It neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting carboxylic acid, partitioning it strictly into the aqueous layer. This acid-base extraction logic ensures the organic layer contains only the highly pure ester product.

-

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow solid/oil.

Part 4: Analytical Characterization

To confirm the structural integrity of the synthesized scaffold, multi-nuclear NMR and mass spectrometry are required. The expected analytical profile is summarized below, correlating directly to the structural logic defined by the IUPAC nomenclature.

| Analytical Technique | Expected Signals / Observations | Structural Correlation |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.65 (d, J = 2.4 Hz, 1H) | Aromatic proton at C6 (highly deshielded by the ortho-ester and para-nitro groups). |

| δ 8.25 (dd, J = 8.4, 2.4 Hz, 1H) | Aromatic proton at C4 (ortho to the nitro group). | |

| δ 7.45 (d, J = 8.4 Hz, 1H) | Aromatic proton at C3 (ortho to the electron-donating ethyl group). | |

| δ 3.95 (s, 3H) | Methoxy protons (-OCH₃) of the ester. | |

| δ 3.05 (q, J = 7.5 Hz, 2H) | Methylene protons (-CH₂-) of the ethyl group. | |

| δ 1.25 (t, J = 7.5 Hz, 3H) | Methyl protons (-CH₃) of the ethyl group. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 166.5 | Carbonyl carbon (C=O) of the ester. |

| ESI-MS (Positive Mode) | m/z 210.07 [M+H]⁺ | Confirms the molecular weight (209.20 + 1.008). |

Part 5: Strategic Utility in Drug Development

Methyl 2-ethyl-5-nitrobenzoate is rarely the final API; rather, it is a highly versatile, privileged precursor. The nitro group at the C5 position is primed for catalytic hydrogenation (e.g., using Pd/C and H₂ gas) to yield Methyl 5-amino-2-ethylbenzoate.

This resulting aniline derivative is a potent nucleophile utilized in Buchwald-Hartwig cross-coupling reactions or standard amide bond formations. Furthermore, the presence of the ortho-ethyl group provides critical steric bulk. In medicinal chemistry, this steric hindrance is frequently exploited to lock the conformation of the resulting API, thereby increasing target binding affinity (e.g., in kinase inhibitors) and reducing off-target toxicity.

References

-

National Center for Biotechnology Information. "PubChemLite - Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4)." PubChem Database, CID 54220219. Available at:[Link]

molecular weight of Methyl 2-ethyl-5-nitrobenzoate

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of Methyl 2-ethyl-5-nitrobenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 2-ethyl-5-nitrobenzoate, a nitroaromatic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details the fundamental physicochemical properties, including its molecular weight, and presents a thorough discussion of the analytical methodologies required for its unequivocal identification and characterization. Detailed, field-proven protocols for mass spectrometry, NMR spectroscopy, and chromatographic techniques are provided, underpinned by the principles of scientific integrity and causality. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the study and application of nitroaromatic compounds.

Introduction and Compound Profile

Methyl 2-ethyl-5-nitrobenzoate (C₁₀H₁₁NO₄) is an aromatic ester belonging to the class of nitrobenzoates. The presence of the nitro group (-NO₂), a potent electron-withdrawing group, and the ester functionality, make it a versatile intermediate in organic synthesis. Nitroaromatic compounds are significant in various fields, serving as precursors for dyes, pharmaceuticals, and explosives.[1] Their biological activities are also of considerable interest, with some nitrobenzoate derivatives exhibiting antimicrobial properties.[2] Understanding the precise molecular weight and structural characteristics of Methyl 2-ethyl-5-nitrobenzoate is the foundational step for its application in any research or development context.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is paramount for its synthesis, purification, and application. The key properties of Methyl 2-ethyl-5-nitrobenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [3] |

| Molecular Weight (Average) | 209.20 g/mol | Calculated |

| Monoisotopic Mass | 209.0688 Da | [3] |

| Canonical SMILES | CCC1=C(C=C(C=C1)[O-])C(=O)OC | [3] |

| InChI Key | QCBAWUWFMSIGNL-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 2.4 | [3] |

The molecular weight is calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

Analytical Characterization Workflow

The definitive identification and purity assessment of Methyl 2-ethyl-5-nitrobenzoate necessitates a multi-technique analytical approach. A typical workflow involves chromatographic separation followed by spectroscopic analysis.

Caption: A typical experimental workflow for the synthesis, purification, and analytical characterization of Methyl 2-ethyl-5-nitrobenzoate.

Mass Spectrometry (MS) for Molecular Weight and Structural Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for volatile and semi-volatile compounds like benzoate esters.[4]

Expected Fragmentation Pattern

Under electron ionization (EI), Methyl 2-ethyl-5-nitrobenzoate is expected to produce a molecular ion peak (M⁺˙) at m/z 209. The fragmentation is likely to proceed through characteristic pathways for aromatic esters and nitro compounds.[5][6]

-

Loss of the methoxy group (-OCH₃): A significant fragment at m/z 178 ([M-31]⁺) is anticipated due to the loss of the methoxy radical from the ester group.[7]

-

Loss of the nitro group (-NO₂): A fragment at m/z 163 ([M-46]⁺) may be observed from the loss of a nitro radical.

-

Alpha cleavage: Cleavage of the ethyl group can lead to the loss of a methyl radical (CH₃), resulting in a fragment at m/z 194 ([M-15]⁺).[8]

Caption: Predicted electron ionization fragmentation pathway of Methyl 2-ethyl-5-nitrobenzoate.

Protocol: GC-MS Analysis

This protocol is based on established methods for analyzing nitroaromatic compounds and benzoate esters.[1][6]

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[9]

-

Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

MS Transfer Line Temperature: 280 °C.

-

-

-

Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Process the resulting chromatogram to identify the analyte peak.

-

Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule, confirming the connectivity of atoms and the positions of substituents on the aromatic ring.

Predicted ¹H NMR Spectrum

Based on the structure and known substituent effects, the following proton signals are predicted (in CDCl₃):

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the nitro-substituted ring will exhibit distinct splitting patterns (doublets and a doublet of doublets) due to their coupling.

-

Methyl Ester Protons (3H): A singlet around δ 3.9-4.0 ppm.

-

Ethyl Group Protons (5H): A quartet for the methylene (-CH₂-) protons around δ 2.8-3.0 ppm and a triplet for the methyl (-CH₃) protons around δ 1.2-1.4 ppm.

Protocol: ¹H NMR Spectrum Acquisition

This is a general protocol for acquiring a high-resolution ¹H NMR spectrum.[10]

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to encompass a chemical shift range of 0-12 ppm.

-

Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: Approximately 3-4 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks to determine the relative proton ratios.

-

Analyze the multiplicity and coupling constants (J values) of the signals to confirm the structure.

-

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are crucial for separating the target compound from reaction mixtures and for quantitative analysis.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the analysis of nitroaromatic compounds.[12] A reversed-phase method is typically employed.

Protocol: HPLC Analysis

This protocol is adapted from EPA Method 8330B for nitroaromatics.[12]

-

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile or methanol.

-

Dilute the stock solution to create a series of calibration standards.

-

For unknown samples, dissolve a known quantity in the mobile phase.

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC with a UV or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detection at 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Generate a calibration curve using the prepared standards.

-

Inject the sample and quantify the concentration of Methyl 2-ethyl-5-nitrobenzoate based on the peak area and the calibration curve.

-

Conclusion

The accurate determination of the molecular weight (209.20 g/mol ) and the comprehensive structural characterization of Methyl 2-ethyl-5-nitrobenzoate are fundamental prerequisites for its use in scientific research and development. This guide has outlined the core physicochemical properties and provided a detailed framework of validated analytical methodologies, including mass spectrometry, NMR spectroscopy, and HPLC. The protocols and theoretical considerations presented herein are designed to equip researchers with the necessary tools to confidently identify, quantify, and utilize this compound in their work, ensuring data integrity and advancing scientific discovery.

References

- Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. (n.d.). Chinese Journal of Chromatography.

- Comparative analysis of analytical methods for nitroaromatic compounds. (2025). Benchchem.

- ETHYL 2-METHYL-5-NITROBENZOATE | 124358-24-3. (n.d.). Sigma-Aldrich.

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Atmospheric Environment.

- Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (2008). Journal of Chemical Education.

- A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. (2025). Benchchem.

- PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube.

- CI‐MS spectra of the four 4‐alkoxybenzoate esters (GC–MS system 2). (n.d.). ResearchGate.

- Analytical methods for nitroaromatic compounds. (n.d.). Agency for Toxic Substances and Disease Registry.

- (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. (n.d.). ResearchGate.

- Mass Spectrometric Analysis of Methyl 4,5-dimethyl-2-nitrobenzoate: A Comparative Guide. (n.d.). Benchchem.

- Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.

- Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. (2023). PMC - NIH.

- Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4). (n.d.). PubChemLite.

- An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,4-dimethyl-5-nitrobenzoate. (2025). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - Methyl 2-ethyl-5-nitrobenzoate (C10H11NO4) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]